molecular formula C23H27NOSi B8266403 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

Cat. No.: B8266403
M. Wt: 361.6 g/mol
InChI Key: OOKKZUMJMNYZCQ-UHFFFAOYSA-N
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Description

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is a silyl-protected aniline derivative with a tert-butyldiphenylsilyl (TBDPS) group attached via a methyleneoxy linker at the para-position of the aniline ring. This compound is widely used in organic synthesis, particularly in nucleoside and peptide chemistry, where the TBDPS group serves as a robust protecting group for hydroxyl or amino functionalities due to its steric bulk and resistance to acidic/basic conditions . Its synthesis typically involves reacting 4-(hydroxymethyl)aniline with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base, followed by purification via liquid-liquid extraction and chromatography .

Properties

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKZUMJMNYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline typically involves the reaction of 4-aminobenzyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro or nitroso compounds, while reduction results in the formation of primary amines .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a protecting group for amines during organic synthesis. The tert-butyldiphenylsilyl group offers enhanced stability, allowing chemists to conduct multi-step reactions without the risk of unwanted side reactions involving the amine. This protection can be easily reversed under mild conditions, facilitating selective reactions at other functional groups .

Key Features

  • Stability : The silyl ether functionality enhances the compound's resistance to hydrolysis.
  • Ease of Removal : The protecting group can be removed under mild acidic conditions, restoring the free amine for further reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Notably, it has been studied for its ability to inhibit specific protein kinases, including Bruton's Tyrosine Kinase (Btk), which plays a critical role in B-cell signaling pathways. This inhibition is significant for developing treatments for autoimmune diseases and B-cell malignancies .

  • Mechanism of Action : The compound's hydroxyl and amino groups facilitate interactions with molecular targets, potentially altering gene expression and cellular signaling processes.
  • Therapeutic Potential : Its application in drug development focuses on modulating immune responses and targeting cancer cells .

Nanoparticle Drug Delivery Systems

Recent studies have highlighted the use of this compound in developing nanoparticle-drug conjugates (NDCs). These systems enhance drug delivery efficiency by improving solubility and stability while allowing targeted delivery to specific tissues or cells .

Case Study: Nanoparticle Drug Conjugate Development

  • Composition : NDCs typically consist of silica nanoparticles functionalized with polyethylene glycol and targeting ligands.
  • Performance : Research indicates that these conjugates can effectively release therapeutic agents like exatecan upon activation by specific enzymes (e.g., cathepsin-B), demonstrating controlled drug release profiles .

Material Science Applications

In material science, the compound is employed in synthesizing advanced materials due to its unique chemical properties. It can serve as a building block for creating polymers or composites that require specific functional characteristics.

Properties

  • Chemical Stability : Its robust structure contributes to the durability of materials developed using this compound.
  • Functionalization Potential : The presence of reactive groups allows for further modification, enabling the design of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which shield the reactive site from nucleophiles and electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(((tert-butyldiphenylsilyl)oxy)methyl)aniline with analogous compounds, focusing on structural features, synthesis, stability, and applications.

Substituent Position and Protecting Group Variations

Compound Name Molecular Formula Key Structural Features Synthesis Method Stability/Reactivity Applications
This compound C₃₀H₃₃NOSi - TBDPS group at para-position
- Methyloxy linker
Reaction of 4-(hydroxymethyl)aniline with TBDPSCl in DMF/imidazole High stability under acidic conditions; cleaved by fluoride ions (e.g., TBAF) Protecting group in nucleoside synthesis
2-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline (Compound 34) C₃₀H₃₃NOSi - TBDPS group at ortho-position
- Methyloxy linker
Similar to above, starting from 2-(hydroxymethyl)aniline Steric hindrance may reduce reactivity in coupling reactions Limited applications due to ortho-substitution steric effects
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline (Compound 2.3f) C₁₄H₂₃NOSi - TBDMS (smaller silyl group) at para-position
- Methyloxy linker
Reaction of tert-butyldimethyl((4-nitrobenzyl)oxy)silane with 4-chlorobenzotrifluoride Less stable than TBDPS; cleaved under milder acidic conditions Intermediate in reductive cross-coupling reactions
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol (CAS 2060041-65-6) C₁₄H₂₃NO₂Si - TBDMS group at meta-position
- Additional hydroxymethyl substituent
Multi-step synthesis involving silylation and hydroxylation Polar hydroxymethyl group enhances solubility; TBDMS offers moderate stability Building block for antitumor agents or kinase inhibitors

Functional Group and Electronic Effects

Compound Name Key Functional Groups Electronic Effects Reactivity
This compound -NH₂, -O-Si-(t-Bu)Ph₂ Electron-donating silyl ether stabilizes the aromatic ring; -NH₂ enhances nucleophilicity Participates in SNAr reactions; resistant to oxidation
4-(tert-Butylsulfanyl)aniline (CID 10910177) -NH₂, -S-t-Bu Strong electron-donating thioether group increases ring electron density Prone to electrophilic substitution at para-position; sensitive to oxidation
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS 109825-55-0) -NO₂, -CF₃, -t-Bu Electron-withdrawing NO₂ and CF₃ groups reduce aromatic reactivity Limited nucleophilicity; used in herbicide formulations

Key Research Findings

Stability Hierarchy : TBDPS-protected anilines exhibit superior stability compared to TBDMS analogs, making them preferable for multi-step syntheses .

Steric Effects : Ortho-substituted derivatives (e.g., Compound 34) show reduced reactivity in cross-coupling reactions due to steric hindrance .

Electronic Tuning: Electron-withdrawing groups (e.g., -NO₂, -CF₃) drastically alter reactivity, enabling applications in agrochemicals .

Solubility Enhancement : Hydroxymethyl or methoxy substituents improve solubility in polar solvents, critical for pharmaceutical intermediates .

Biological Activity

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, a compound with the molecular formula C₁₃H₁₉NOSi, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group attached to an aniline derivative, which enhances its lipophilicity and stability. The presence of the silyl group is known to influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may have potential as an anti-cancer agent. Its structural analogs have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains, demonstrating significant inhibitory effects.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Interaction : Its ability to inhibit enzymes suggests a competitive or non-competitive inhibition mechanism, potentially altering metabolic processes within cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Data Table: Biological Activity Summary

Biological ActivityAssessed EffectReference
AnticancerCytotoxicity (IC₅₀)
AntimicrobialMIC < 100 µg/mL
Enzyme InhibitionSpecific enzyme targets

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, and what critical parameters influence yield?

  • Answer : The compound is synthesized via silylation of 4-(hydroxymethyl)aniline using tert-butyldiphenylsilyl chloride (TBDPSCl). Key parameters include:

  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation of the aniline group).
  • Base selection : Imidazole or pyridine to neutralize HCl generated during silylation.
  • Inert atmosphere : Nitrogen or argon to prevent oxidation.
  • Purification : Column chromatography (ethyl acetate/hexane gradient) to isolate the product.
    Monitor reaction progress via TLC (Rf ~0.5 in 20% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR :
  • Tert-butyl protons: δ 0.8–1.2 ppm (singlet).
  • Aromatic protons: δ 6.5–7.5 ppm (split into multiplets).
  • Methylene (-CH₂-O-): δ 3.8–4.2 ppm.
  • FT-IR : C-O-Si stretch at ~1100 cm⁻¹; absence of -OH stretch (~3400 cm⁻¹) confirms complete silylation.
  • HRMS : Verify [M+H]⁺ with <2 ppm error. Cross-reference with simulated spectra from computational tools .

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

  • Answer :

  • Light sensitivity : Store in amber vials at –20°C under inert gas.
  • Hydrolytic degradation : Avoid protic solvents (e.g., water, methanol) during storage.
  • Oxidation : Add antioxidants (e.g., BHT) to solutions. Stability studies under varying pH (4–9) show degradation <5% over 48 hours at 25°C .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives using design-of-experiments (DOE) approaches?

  • Answer : Apply a Box-Behnken design to optimize:

  • Molar ratio (TBDPSCl:aniline derivative: 1.2–1.5 eq).
  • Reaction time (4–12 hours).
  • Solvent polarity (dichloromethane vs. THF).
    Response surface methodology (RSM) identifies optimal conditions for >85% yield. Validate with triplicate runs and ANOVA .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved when analyzing derivatives of this compound?

  • Answer :

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group motion).
  • Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.
  • 2D NMR : HSQC and HMBC resolve ambiguous couplings (e.g., overlapping aromatic signals) .

Q. What mechanistic insights explain the stability of the TBDPS-protected aniline group under acidic vs. basic conditions in multi-step syntheses?

  • Answer :

  • Base stability : Steric hindrance from tert-butyl and diphenyl groups prevents nucleophilic attack.
  • Acid sensitivity : Protonation of the ether oxygen weakens the Si-O bond, leading to cleavage (e.g., with TBAF or HF-pyridine).
    Comparative studies with TBDMS analogs show TBDPS requires stronger acids (e.g., 1M HCl vs. 0.1M for TBDMS) .

Q. What strategies are effective for tracking degradation pathways of this compound in environmental or catalytic studies?

  • Answer :

  • LC-MS/MS : Monitor degradation products (e.g., free aniline, silicic acid derivatives) with MRM transitions.
  • Isotopic labeling : Use ¹³C-labeled analogs to trace cleavage pathways.
  • Photocatalytic assays : MnFe₂O₄/Zn₂SiO₄ catalysts under UV-Vis light degrade >90% of the compound in 4 hours; analyze intermediates via GC-MS .

Methodological Notes

  • Data contradiction : When spectral or reactivity data conflicts, integrate experimental replicates with computational modeling (e.g., NBO analysis for charge distribution) .
  • Safety protocols : Follow REACH guidelines for handling aromatic amines; use fume hoods and PPE to minimize exposure .

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